Elacridar hydrochloride, with the chemical formula and a molecular weight of approximately 600.1 g/mol, is classified as a P-glycoprotein inhibitor. Its CAS number is 143851-98-3, and it is known under various names, including GF120918. The compound was originally developed by GlaxoSmithKline and is available for research purposes from various suppliers .
The synthesis of elacridar hydrochloride involves multiple steps, typically starting from simpler organic compounds. The process has been documented in several studies, including those conducted at the Department of Medicinal Chemistry at the University of Vienna. The synthesis generally includes:
The final product is typically obtained as a hydrochloride salt to enhance its solubility in aqueous solutions.
Elacridar hydrochloride features a complex molecular structure characterized by an acridine core with multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
The compound consists of a central acridine ring system substituted with various moieties that enhance its interaction with P-glycoprotein . The detailed molecular structure includes:
Elacridar hydrochloride participates in several chemical reactions, primarily related to its interactions with biological targets. Key reactions include:
These reactions highlight the compound's dual role as both a synthetic intermediate and a functional agent in pharmacology .
Elacridar hydrochloride functions primarily through its action on P-glycoprotein and breast cancer resistance protein. Its mechanism involves:
This mechanism is crucial for overcoming drug resistance in cancer therapy.
Elacridar hydrochloride exhibits several notable physical and chemical properties:
Thermogravimetric analysis indicates that elacridar has a high thermal stability with no significant degradation observed up to 400 °C.
Elacridar hydrochloride is primarily used in scientific research to study drug resistance mechanisms in cancer therapy. Key applications include:
Elacridar hydrochloride (GF120918A), developed by GlaxoSmithKline, emerged from systematic efforts to overcome limitations of earlier multidrug resistance (MDR) inhibitors. As a third-generation inhibitor, it was designed for high specificity against ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [2] [9]. Unlike first-generation inhibitors like verapamil (non-specific calcium channel blocker) or second-generation agents like valspodar (cyclosporine analog with CYP3A4 interactions), elacridar exhibits:
Structurally, elacridar is a tricyclic acridone carboxamide derivative (molecular weight: 600.10 g/mol) with a benzyl-isoquinoline moiety facilitating membrane partitioning [8] [9]. Its discovery pathway involved condensation of 2-(4-nitrophenyl)ethyl bromide with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, followed by reduction and carboxamide formation [9]. Preclinical studies confirmed its superiority in reversing resistance to anthracyclines and taxanes at concentrations 10–100-fold lower than earlier inhibitors [2] [6].
Table 1: Evolution of P-gp/BCRP Inhibitors
| Generation | Examples | Key Limitations | Elacridar Advantages |
|---|---|---|---|
| First | Verapamil, Cyclosporin A | Low potency, non-specific toxicity, CYP inhibition | High specificity (IC₅₀ ~50 nM for P-gp) [2] |
| Second | Valspodar, Biricodar | CYP3A4 inhibition, altered chemotherapeutic PK | Minimal CYP interactions [9] |
| Third | Tariquidar, Zosuquidar | Single-target focus | Dual P-gp/BCRP inhibition [3] [7] |
Preclinical Evidence Across Cancer Types
Elacridar restores chemosensitivity by inhibiting drug efflux, thereby increasing intracellular cytotoxic drug accumulation. Key findings include:
Blood-Brain Barrier (BBB) Penetration Enhancement
Elacridar’s inhibition of ABC transporters at the BBB significantly enhances brain delivery of CNS-active drugs:
Table 2: Impact of Elacridar on Brain Penetration of Therapeutics
| Drug Class | Example | Increase in Brain Uptake | Mechanism |
|---|---|---|---|
| Chemotherapeutics | Doxorubicin | 7-fold (mice) | P-gp inhibition [1] |
| Tyrosine Kinase Inhibitors | Imatinib | >3-fold (mice) | Dual P-gp/BCRP blockade [9] |
| Radioligands | [¹¹C]-Elacridar | 5.4-fold (rats) | Competitive P-gp binding [4] |
Advanced Delivery Systems
To overcome elacridar’s poor aqueous solubility (logP >5), novel formulations enhance its bioavailability:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0